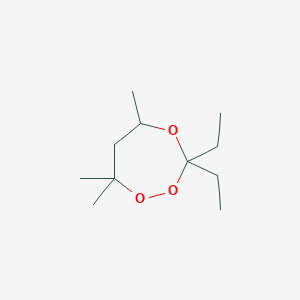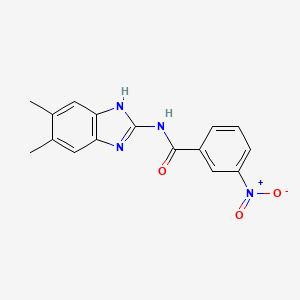![molecular formula C20H38O6 B14241289 1,8-Bis[(3-ethyloxetan-3-YL)methoxy]octane-2,7-diol CAS No. 331623-03-1](/img/structure/B14241289.png)
1,8-Bis[(3-ethyloxetan-3-YL)methoxy]octane-2,7-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Bis[(3-ethyloxetan-3-yl)methoxy]octane-2,7-diol is a chemical compound known for its unique structure and properties. It features two oxetane rings, which are four-membered cyclic ethers, attached to an octane backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis[(3-ethyloxetan-3-yl)methoxy]octane-2,7-diol typically involves the reaction of octane-2,7-diol with 3-ethyloxetan-3-yl methanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Bis[(3-ethyloxetan-3-yl)methoxy]octane-2,7-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxetane products.
Substitution: The oxetane rings can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional functional groups, while substitution reactions can produce a wide range of new compounds with modified properties .
Wissenschaftliche Forschungsanwendungen
1,8-Bis[(3-ethyloxetan-3-yl)methoxy]octane-2,7-diol has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of UV-curable polymers, which are employed in coatings, adhesives, and inks.
Materials Science: The compound’s unique structure makes it valuable in the development of advanced materials with specific properties, such as high strength and flexibility.
Medicinal Chemistry: Oxetane-containing compounds are explored for their potential as drug candidates due to their stability and ability to undergo specific reactions.
Wirkmechanismus
The mechanism of action of 1,8-Bis[(3-ethyloxetan-3-yl)methoxy]octane-2,7-diol involves its ability to participate in ring-opening reactions due to the strained nature of the oxetane rings. This property allows it to interact with various molecular targets and pathways, making it useful in applications such as polymerization and drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-(Oxybis(methylene))bis(3-ethyloxetane): Similar in structure but with different functional groups.
1,4-Bis[(3-ethyloxetan-3-yl)methoxy]benzene: Another oxetane-containing compound with a benzene backbone.
Octane-2,7-diol: The base compound used in the synthesis of 1,8-Bis[(3-ethyloxetan-3-yl)methoxy]octane-2,7-diol.
Uniqueness
This compound is unique due to its dual oxetane rings and octane backbone, which confer specific properties such as high reactivity and potential for diverse applications in various fields .
Eigenschaften
CAS-Nummer |
331623-03-1 |
|---|---|
Molekularformel |
C20H38O6 |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
1,8-bis[(3-ethyloxetan-3-yl)methoxy]octane-2,7-diol |
InChI |
InChI=1S/C20H38O6/c1-3-19(13-25-14-19)11-23-9-17(21)7-5-6-8-18(22)10-24-12-20(4-2)15-26-16-20/h17-18,21-22H,3-16H2,1-2H3 |
InChI-Schlüssel |
XNRYGXJIORMFCD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(COC1)COCC(CCCCC(COCC2(COC2)CC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,10-Phenanthrolinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-, bromide](/img/structure/B14241209.png)
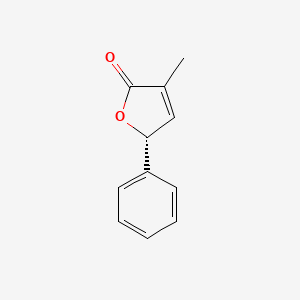
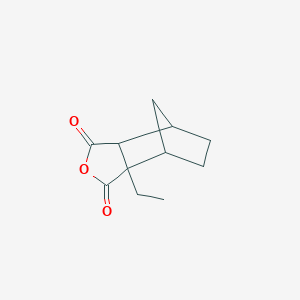
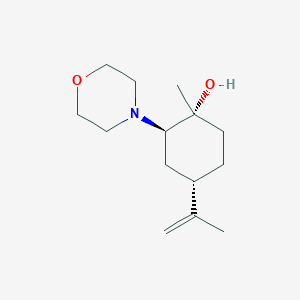
![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14241225.png)
![3,3'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B14241232.png)
![N,N'-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14241233.png)
![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-nitrophenyl)methylideneamino]benzamide](/img/structure/B14241239.png)
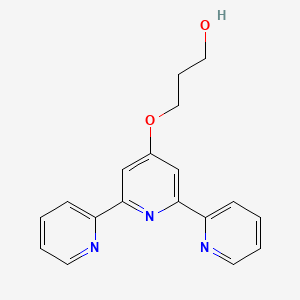
![(1R,2S,3R,6R,7R,8S)-2,7-Dimethyltricyclo[4.3.1.1~3,8~]undecane-2,7-diol](/img/structure/B14241256.png)


